![molecular formula C23H20N2O2 B264223 (6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264223.png)
(6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a quinazolinone derivative that exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of (6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves the inhibition of various cellular pathways. It inhibits the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell proliferation. It also inhibits the activity of the PI3K/Akt pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
(6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one exhibits a range of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, it inhibits the growth of bacteria and fungi by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one in lab experiments include its potent biological activities and its relatively simple synthesis method. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on (6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one. One direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential applications in the treatment of microbial infections, such as bacterial and fungal infections. Additionally, further studies could be conducted to optimize its synthesis method and improve its solubility in water.
Synthesemethoden
The synthesis of (6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves the reaction of 2,3,5-trimethylphenol with 2-chloro-5-nitrobenzoic acid to form 4-(2,3,5-trimethylphenoxy)-2-chloro-5-nitrobenzoic acid. This intermediate is then reacted with anthranilic acid to form (2,3,5-trimethylphenoxy)quinazolin-4(3H)-one. Finally, the cyclization of this intermediate with cyclohexane-1,3-dione yields (6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one.
Wissenschaftliche Forschungsanwendungen
(6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its potential applications in medicinal chemistry. It exhibits anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has anti-microbial properties by inhibiting the growth of bacteria and fungi.
Eigenschaften
Molekularformel |
C23H20N2O2 |
---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(6E)-6-[4-(2,3,5-trimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C23H20N2O2/c1-14-12-15(2)16(3)21(13-14)27-23-17-8-4-6-10-19(17)24-22(25-23)18-9-5-7-11-20(18)26/h4-13,24H,1-3H3/b22-18+ |
InChI-Schlüssel |
VUHTVHKTTGHWSJ-RELWKKBWSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)OC2=N/C(=C/3\C=CC=CC3=O)/NC4=CC=CC=C42)C)C |
SMILES |
CC1=CC(=C(C(=C1)OC2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)OC2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.